molecular formula C16H14N2OS B7515384 7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one

7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one

Cat. No. B7515384
M. Wt: 282.4 g/mol
InChI Key: HDTIYWMZXCXKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one is a chemical compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. It has been studied extensively due to its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of 7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it is thought to work by inhibiting certain enzymes, which can lead to the suppression of cancer cell growth. Additionally, it may act as a fluorescent probe by binding to certain proteins or other molecules in cells.
Biochemical and Physiological Effects:
Studies have shown that 7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one can have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as in vivo in animal models. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential as a fluorescent probe. It can be used to visualize certain proteins or other molecules in cells, which can be useful in studying their function. Additionally, it has been shown to have anti-cancer properties, which can be useful in studying cancer biology. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with other molecules in cells. Finally, more research is needed to explore its potential applications as a fluorescent probe for imaging.

Synthesis Methods

The synthesis of 7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one involves the reaction of 7-methylpyrido[1,2-a]pyrimidin-4-one with phenylsulfanylacetic acid in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.

Scientific Research Applications

7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit certain enzymes. Additionally, it has been studied for its potential as a fluorescent probe for imaging.

properties

IUPAC Name

7-methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-12-7-8-15-17-13(9-16(19)18(15)10-12)11-20-14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTIYWMZXCXKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)CSC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one

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